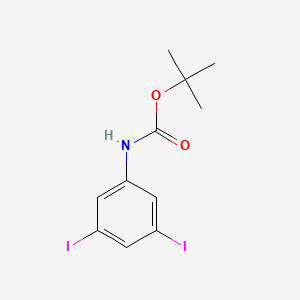

Tert-butyl (3,5-diiodophenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13I2NO2 |

|---|---|

Molecular Weight |

445.03 g/mol |

IUPAC Name |

tert-butyl N-(3,5-diiodophenyl)carbamate |

InChI |

InChI=1S/C11H13I2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |

InChI Key |

AQLBIEKLCDWCKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 3,5 Diiodophenyl Carbamate

Selective Deprotection of the tert-Butyl Carbamate (B1207046) (Boc) Functional Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under a range of conditions, including nucleophilic attack and catalytic hydrogenation. researchgate.net However, its primary utility lies in its susceptibility to removal under acidic conditions.

Acid-Mediated Cleavage Mechanisms and Optimization of Reaction Conditions

The acid-mediated deprotection of the Boc group from tert-butyl (3,5-diiodophenyl)carbamate proceeds through a well-established multi-step mechanism. commonorganicchemistry.com The process is initiated by the protonation of the carbamate, typically at the carbonyl oxygen. stackexchange.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and rapidly undergoes decarboxylation to release the free 3,5-diiodoaniline (B149867) and carbon dioxide gas. commonorganicchemistry.com Under the acidic reaction conditions, the newly liberated amine is typically protonated, yielding the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

A variety of acidic reagents can be employed for this transformation, with the choice of acid and reaction conditions being crucial for optimizing yield and selectivity, especially in the presence of other acid-sensitive functional groups. researchgate.net Trifluoroacetic acid (TFA), often used in dichloromethane (B109758) (DCM), is a standard reagent for Boc cleavage due to its effectiveness. stackexchange.com However, milder and more environmentally benign alternatives have been developed. researchgate.net Aqueous phosphoric acid, for instance, has been shown to be an effective reagent for removing Boc groups while leaving other acid-labile groups, such as benzyl (B1604629) esters and Cbz carbamates, intact. researchgate.netorganic-chemistry.org Other reported methods include the use of iodine as a catalyst, which can achieve selective N-Boc deprotection under neutral conditions. semanticscholar.orgresearchgate.net

| Reagent/Condition | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Strong acid, highly effective, standard procedure. | commonorganicchemistry.comstackexchange.com |

| Aqueous Phosphoric Acid (85%) | - (or co-solvent) | Milder, environmentally benign, offers good selectivity. | researchgate.netorganic-chemistry.org |

| Hydrogen Chloride (HCl) | Dioxane, Diethyl Ether, or Solvent-free (gas) | Common and cost-effective; solvent-free methods improve sustainability. | researchgate.netresearchgate.net |

| Iodine (catalytic) | Solvent or solvent-free | Operates under neutral conditions, providing an alternative to acidic methods. | researchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid condition, can offer different selectivity. | researchgate.net |

Investigation of Scavenger Effects on Alkylation Side Reactions

A significant challenge during the acid-mediated deprotection of the Boc group is the generation of the electrophilic tert-butyl cation. researchgate.net This reactive intermediate can lead to undesirable side reactions by alkylating nucleophilic sites within the substrate or solvent. researchgate.netmdpi.com In complex molecules, particularly peptides containing sensitive amino acid residues like tryptophan or methionine, this can result in the formation of significant impurities.

To mitigate these side reactions, "scavengers" are commonly added to the reaction mixture. researchgate.net These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate itself, effectively trapping the carbocation before it can cause unwanted alkylation. The tert-butyl cation, once trapped, is converted into a stable, neutral byproduct. commonorganicchemistry.com Common scavengers include silanes, such as triisopropylsilane (B1312306) (TIS), and sulfur-containing compounds like thioanisole. mdpi.comsigmaaldrich.com The choice of scavenger depends on the specific substrate and the reaction conditions employed.

| Scavenger | Mechanism of Action | Typical Application | Reference |

|---|---|---|---|

| Triisopropylsilane (TIS) | Acts as a hydride donor to reduce the carbocation to isobutane. | General purpose scavenger, effective in preventing alkylation of various nucleophiles. | mdpi.comsigmaaldrich.com |

| Thioanisole | Acts as a nucleophile, trapping the carbocation to form a sulfonium (B1226848) salt. | Often used in peptide synthesis to protect sulfur-containing amino acids and tryptophan. | mdpi.com |

| m-Cresol | An aromatic nucleophile that undergoes Friedel-Crafts alkylation with the tert-butyl cation. | Used in strong acid cleavage protocols, such as with TFMSA. | sigmaaldrich.com |

| Water | Traps the carbocation to form tert-butanol (B103910). | Can be used in aqueous acid systems, though less effective than specialized scavengers. | stackexchange.com |

Orthogonal Protection Strategies for Multi-functionalized Substrates

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. This strategy employs a set of protecting groups where each type can be selectively removed under distinct reaction conditions without affecting the others. ub.edu The acid-labile Boc group is a cornerstone of many such strategies. researchgate.net

For a substrate like this compound, the Boc group can be selectively removed while other protecting groups remain intact. For example, it is completely stable to the mild basic conditions (e.g., piperidine (B6355638) in DMF) used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. ub.edu Similarly, the Boc group is resistant to the catalytic hydrogenation conditions used to remove benzyl (Bn) or benzyloxycarbonyl (Cbz) groups. researchgate.net This orthogonality allows for precise, stepwise manipulation of a multi-functionalized molecule, enabling the selective unmasking and subsequent reaction of different sites as required by the synthetic route.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | - | commonorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes | ub.edu |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Yes | researchgate.net |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Yes | ub.edu |

| Trityl | Trt | Mild Acid (e.g., 1-10% TFA) | No (Selectivity can be challenging) | mdpi.com |

Reactions Involving the Aromatic Diiodo Moieties

The two iodine atoms on the phenyl ring of this compound provide reactive handles for constructing more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) with Halogenated Phenyl Carbamates

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. wikipedia.orgrsc.org The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly versatile and widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. fishersci.com

In this compound, the carbon-iodine bonds are excellent sites for such transformations. Aryl iodides are the most reactive among the common aryl halides (reactivity order: I > Br > OTf >> Cl). fishersci.com This high reactivity allows the coupling to proceed under relatively mild conditions. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (e.g., an arylboronic acid) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The Boc-protected amine is generally stable under these conditions, allowing for the modification of the aromatic core prior to any deprotection steps. researchgate.net The presence of two iodine atoms also allows for the possibility of sequential or double coupling reactions to introduce two different aryl groups. nih.gov

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner. | - |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner. | fishersci.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the C-C bond formation. | researchgate.net |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and modulates its reactivity. | nih.gov |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron species for transmetalation. | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction. | nih.govnih.gov |

Nucleophilic Aromatic Substitution Reactions on Activated Iodinated Rings

Nucleophilic aromatic substitution (SNAAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov However, unlike aliphatic SN2 reactions, the classic SNAAr mechanism requires the aromatic ring to be significantly electron-deficient. youtube.com This is typically achieved by the presence of one or more powerful electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. nih.gov

In the case of this compound, the ring is not suitably activated for a standard SNAAr reaction. The -NHBoc group is considered electron-donating by resonance, which increases the electron density of the aromatic ring and deactivates it towards nucleophilic attack. youtube.com While iodine is a good leaving group, the absence of strong ortho/para electron-withdrawing groups means that forcing a substitution reaction would require extremely harsh conditions, such as very high temperatures and highly reactive nucleophiles. youtube.com Under such conditions, selectivity would be poor, and decomposition of the starting material would be likely. Therefore, while the diiodo substitution pattern is ideal for cross-coupling, it is poorly suited for classical nucleophilic aromatic substitution.

Organometallic Transformations Utilizing Carbon-Iodine Bonds

The carbon-iodine (C-I) bonds in this compound are prime sites for organometallic cross-coupling reactions. The high polarizability and relatively weak nature of the C-I bond facilitate oxidative addition to transition metal catalysts, typically those based on palladium. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While specific studies detailing the reactivity of this compound in all major cross-coupling reactions are not extensively documented in publicly available literature, the analogous reactivity of similar aryl iodides is well-established and provides a strong basis for predicting its chemical behavior.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organohalide. For this compound, a sequential or double Suzuki-Miyaura coupling could be envisioned to replace one or both iodine atoms with aryl or vinyl substituents. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or sodium hydroxide. The reaction of a related compound, tert-butyl bis(4-bromophenyl)carbamate, with (4-(hexyloxy)phenyl)boronic acid has been shown to yield the corresponding biaryl product, suggesting a similar reactivity for the diiodo analogue. mdpi.com

Sonogashira Coupling: This cross-coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com this compound can serve as the aryl halide component, reacting with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This transformation is valuable for the synthesis of substituted alkynylarenes.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In this context, this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce vinyl groups at the 3 and/or 5 positions of the phenyl ring. organic-chemistry.org

The following interactive table summarizes the expected reactants, typical conditions, and products for these organometallic transformations.

| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₂CO₃, NaOH | Substituted biphenyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine | Alkynylarene |

| Heck | Alkene | Pd(OAc)₂ or PdCl₂ | Et₃N, K₂CO₃ | Substituted alkene |

Transformations of the Carbamate Linkage

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Beyond its protective role, the carbamate linkage itself can undergo specific transformations.

The nitrogen atom of the carbamate in this compound can be alkylated, although this is less common than alkylation of the deprotected amine. N-methylation, for instance, can be achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with an electrophilic methyl source like methyl iodide. eurekaselect.com This derivatization can be useful for modifying the electronic and steric properties of the molecule.

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Tert-butyl (3,5-diiodophenyl)(methyl)carbamate |

The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids to primary amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.org While this compound is a product of a reaction that can be seen as a trapping of an isocyanate, the principles of the Curtius rearrangement are central to the synthesis of such carbamates. The synthesis of this compound would typically start from 3,5-diiodobenzoic acid. This acid would be converted to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to form 3,5-diiodophenyl isocyanate. nih.govnih.gov Trapping this isocyanate with tert-butanol yields the final carbamate product. wikipedia.org This process is a powerful method for introducing a protected amine group onto an aromatic ring. nih.govnih.gov

Acyl Azide Formation: 3,5-Diiodobenzoic acid is reacted with an azide source, often via an activated carboxylic acid derivative (e.g., an acyl chloride or mixed anhydride).

Curtius Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas and the formation of 3,5-diiodophenyl isocyanate.

Nucleophilic Trapping: The isocyanate is reacted with tert-butanol, which acts as a nucleophile, to form the stable this compound.

The Curtius rearrangement is known for its high yields and tolerance of a wide range of functional groups. nih.gov

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 3,5 Diiodophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For Tert-butyl (3,5-diiodophenyl)carbamate, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and their respective chemical environments. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group and the aromatic ring.

The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 1.5 ppm. This is due to the shielding effect of the electron-donating alkyl group. The protons on the diiodophenyl ring will appear further downfield due to the deshielding effects of the aromatic ring currents and the electronegative iodine and carbamate (B1207046) substituents. The aromatic region would likely display two signals: a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The coupling between these protons would result in a characteristic splitting pattern. Additionally, a broad singlet corresponding to the N-H proton of the carbamate group is expected, with its chemical shift being sensitive to solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

| Aromatic (H-2, H-6) | Downfield | Doublet | 2H |

| Aromatic (H-4) | Downfield | Triplet | 1H |

| Amide (N-H) | Variable | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the carbonyl carbon of the carbamate group in the downfield region, typically around 150-155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons of the tert-butyl group will resonate at a more upfield position, approximately 28 ppm. The aromatic carbons will have signals in the range of 95 to 145 ppm. The carbons directly bonded to the iodine atoms (C-3 and C-5) are expected to be significantly shifted to a higher field (lower ppm value) due to the "heavy atom effect" of iodine. The other aromatic carbons (C-1, C-2, C-4, and C-6) will have distinct chemical shifts based on their electronic environment.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | ~152 |

| Aromatic (C-1) | ~143 |

| Aromatic (C-2, C-6) | Downfield |

| Aromatic (C-4) | Downfield |

| Aromatic (C-3, C-5) | ~95 |

| tert-butyl (quaternary C) | ~81 |

| tert-butyl (-CH₃) | ~28 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the aromatic protons, showing cross-peaks between the signals of the H-2/H-6 protons and the H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the ¹H signal of the tert-butyl protons to the ¹³C signal of the tert-butyl methyl carbons, and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons. For instance, correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the carbonyl carbon. Correlations between the N-H proton and the carbonyl carbon, and between the aromatic protons and various aromatic carbons, would further solidify the structural assignment.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

The fragmentation of the parent ion can be induced, often through collision-induced dissociation (CID). A characteristic fragmentation pathway for tert-butyl carbamates involves the loss of isobutylene (B52900) (a neutral loss of 56 Da) from the protonated molecule, resulting from the cleavage of the tert-butyl group. Another common fragmentation is the loss of the entire tert-butoxycarbonyl group.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₃I₂NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula, thus confirming the identity of the compound.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄I₂NO₂⁺ | 445.9160 |

| [M+Na]⁺ | C₁₁H₁₃I₂NNaO₂⁺ | 467.8979 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for verifying the purity of this compound and analyzing its presence in complex mixtures. The methodology combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and molecular weight determination of mass spectrometry.

In a typical analysis, the compound is dissolved in a suitable organic solvent and injected into an HPLC system, often employing a reversed-phase column (such as a C18 column). A gradient elution method, typically using a mobile phase of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid, ensures the effective separation of the target compound from any impurities or starting materials. lcms.cz The strong UV chromophore of the diiodophenyl group allows for straightforward detection by a UV detector coupled with the LC system. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer detects the protonated molecule, [M+H]⁺. Given the molecular weight of this compound (477.01 g/mol ), the expected mass-to-charge ratio (m/z) for the primary ion would be approximately 478.02. The high resolution of modern mass spectrometers allows for precise mass determination, confirming the elemental composition and identity of the compound. nih.gov Purity is assessed by integrating the peak area of the target compound in the chromatogram and comparing it to the areas of any other detected peaks.

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value/Description |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 5% B to 95% B |

| Flow Rate | 0.4 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Expected m/z | [M+H]⁺ ≈ 478.02 |

X-ray Crystallography and Solid-State Characterization

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably inferred from crystallographic studies of closely related analogs, such as tert-butyl 3,6-diiodocarbazole-9-carboxylate. nih.gov These studies provide a robust framework for understanding the compound's molecular conformation and the non-covalent interactions that dictate its crystal packing.

The supramolecular architecture of this compound in the crystal lattice is governed by a combination of directional intermolecular interactions.

N-H···O Hydrogen Bonds : The carbamate group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that the primary interaction forming molecular chains or dimers is the N-H···O hydrogen bond, linking the amide proton of one molecule to the carbonyl oxygen of a neighboring molecule. mdpi.comcardiff.ac.uk

Halogen Bonding : The iodine atoms on the phenyl ring are key participants in halogen bonding. acs.org Due to the electron-withdrawing nature of the aromatic ring, the iodine atoms possess an electropositive region known as a σ-hole along the C–I bond axis, which can interact favorably with nucleophilic regions on adjacent molecules. ijres.org Both Type I (symmetric, C−I···I−C angles are equal) and Type II (bent, one C−I···I angle is ~180° and the other is ~90°) I···I interactions are possible and have been observed in similar diiodoaromatic compounds. nih.govmdpi.com The I···I distances for these interactions would likely fall in the range of 3.6 to 3.9 Å. nih.gov Halogen bonds between an iodine atom and the carbonyl oxygen (I···O) of a neighboring molecule may also contribute to the crystal packing.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent peaks are associated with the carbamate moiety. A sharp absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group typically gives rise to a strong, sharp peak between 1700 and 1735 cm⁻¹. Other characteristic vibrations for the carbamate group include the N-H bending mode around 1610 cm⁻¹ and the C-O stretching vibration near 1200-1250 cm⁻¹. rsc.org Vibrations associated with the tert-butyl group and the diiodophenyl ring will also be present.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Amide (Carbamate) |

| 2950 - 2980 | C-H Stretch | Alkane (tert-butyl) |

| 1700 - 1735 | C=O Stretch | Carbonyl (Carbamate) |

| ~1610 | N-H Bend | Amide (Carbamate) |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Ester (Carbamate) |

| 500 - 600 | C-I Stretch | Aryl Iodide |

Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the chromophoric system of the molecule, which is primarily the 3,5-diiodophenyl group. In a suitable solvent like methanol or dichloromethane (B109758), the compound is expected to exhibit strong absorption bands in the ultraviolet region.

The spectrum would likely be dominated by π → π* electronic transitions within the aromatic ring. Typically, substituted benzene (B151609) rings show two primary absorption bands. For this compound, a strong absorption peak (λmax) is anticipated around 210-230 nm, with a second, less intense band appearing at a longer wavelength, likely in the 270-290 nm range. mdpi.com The presence of the iodine atoms and the carbamate group as substituents on the phenyl ring influences the exact position and intensity of these absorption maxima. emerginginvestigators.org

Table 3: Predicted UV-Vis Absorption Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~220 | > 20,000 | π → π |

| ~285 | ~5,000 | π → π |

A thorough search of available scientific literature and computational chemistry databases has revealed a lack of specific studies focused on the computational and theoretical investigations of this compound. While this compound is recognized as a chemical intermediate, detailed research into its quantum chemical properties, conformational analysis, reaction mechanisms, and solution-phase behavior, as specified in the requested outline, does not appear to be published in accessible sources.

Therefore, it is not possible to provide a detailed, data-driven article on the following topics for this compound at this time:

Computational and Theoretical Investigations of Tert Butyl 3,5 Diiodophenyl Carbamate

Molecular Dynamics Simulations to Understand Solution-Phase Behavior:There is no available research on molecular dynamics simulations of this compound to describe its behavior and interactions in a solvent.

Further research in the field of computational chemistry may address these specific areas in the future.

Emerging Research Applications and Future Directions for Tert Butyl 3,5 Diiodophenyl Carbamate

Role as an Intermediate in the Synthesis of Architecturally Complex Organic Molecules

The unique arrangement of functional groups in tert-butyl (3,5-diiodophenyl)carbamate positions it as a valuable intermediate for constructing intricate organic molecules. The diiodo-substitution allows for sequential and site-selective functionalization, while the tert-butyloxycarbonyl (Boc) protecting group offers stable yet readily cleavable protection for the amine.

This compound serves as a foundational building block for complex small molecules, primarily due to the reactivity of its carbon-iodine (C-I) bonds. These bonds are highly susceptible to participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.comvulcanchem.com The two iodine atoms can be functionalized stepwise, allowing for the controlled and regioselective introduction of different substituents onto the aromatic core.

This stepwise approach is crucial for creating unsymmetrical molecules with precise architectural control. For instance, one iodine atom can be selectively reacted via a Suzuki-Miyaura coupling to introduce an aryl or vinyl group, followed by a Sonogashira, Buchwald-Hartwig, or Heck reaction at the second iodine position to introduce a different moiety. vulcanchem.com The Boc-protected amine not only prevents unwanted side reactions but also influences the electronic properties of the aromatic ring. vulcanchem.com After the core structure is assembled, the Boc group can be easily removed under mild acidic conditions, revealing a primary amine that can be further functionalized, for example, through amidation or reductive amination. vulcanchem.comnih.gov This versatility makes the compound an attractive precursor for synthesizing novel pharmaceutical candidates, agrochemicals, and other fine chemicals where molecular complexity is essential. nbinno.com

| Cross-Coupling Reaction | Reaction Partner | Catalyst System (Typical) | Bond Formed | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OR)2) | Pd(PPh3)4, Base | Carbon-Carbon (Aryl-Aryl) | Synthesis of biaryl compounds for organic electronics. mdpi.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI, Base | Carbon-Carbon (Aryl-Alkyne) | Construction of rigid molecular scaffolds and precursors for polymers. |

| Buchwald-Hartwig | Amine (R-NH2) | Pd Catalyst, Ligand, Base | Carbon-Nitrogen (Aryl-Amine) | Development of triarylamine-based materials and pharmaceutical agents. vulcanchem.com |

| Heck | Alkene (R-CH=CH2) | Pd(OAc)2, Ligand, Base | Carbon-Carbon (Aryl-Vinyl) | Synthesis of stilbene (B7821643) derivatives and polymer precursors. |

The same reactivity that makes this compound valuable in small molecule synthesis also positions it as a precursor for advanced materials. researchgate.net In polymer chemistry, di-functionalized monomers are essential for creating conjugated polymers used in organic electronics. google.com The diiodo-scaffold can be used in step-growth polymerization reactions, such as Suzuki or Sonogashira polycondensation, to create well-defined polymers with tailored electronic and photophysical properties. The carbamate (B1207046) group can be retained to enhance solubility or removed post-polymerization to introduce new functionalities along the polymer backbone.

Furthermore, this compound is a promising precursor for fluorescent probes. nih.gov The design of such probes often involves a core scaffold to which fluorophores and analyte-recognition units are attached. nih.govmdpi.com The diiodophenyl ring can be functionalized through cross-coupling reactions to introduce moieties that modulate the fluorescence properties (e.g., emission wavelength, quantum yield) in response to specific biological or environmental stimuli. mtu.edu The amine, once deprotected, provides a convenient handle for attaching targeting groups that can direct the probe to specific locations within a biological system, such as organelles within a cell. mdpi.com

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

Beyond covalent synthesis, the structural features of this compound make it an intriguing candidate for studies in supramolecular chemistry, where non-covalent interactions are used to direct the assembly of molecules into ordered structures.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com Iodine atoms are particularly effective halogen bond donors. In this compound, the two iodine atoms are poised to act as strong, directional halogen bond donors. mdpi.com This allows for the design of supramolecular systems where the carbamate molecules assemble in a predictable manner by forming halogen bonds with suitable acceptors like nitriles, carbonyls, or other Lewis basic sites. mdpi.com The 1,3,5-substitution pattern dictates the angles at which these interactions occur, providing a powerful tool for programming the geometry of the resulting assembly.

| Interaction Feature | Description | Relevance to this compound |

|---|---|---|

| Donor | The halogen atom providing the electrophilic σ-hole. | The two iodine atoms on the phenyl ring act as strong halogen bond donors. |

| Acceptor | A Lewis basic site (e.g., N, O, S, π-system). | Can interact with a wide range of external acceptor molecules. |

| Geometry | Highly directional, with the C-I···Acceptor angle close to 180°. | The 120° angle between the two C-I bonds on the ring provides predictable orientational control. |

| Strength | Increases with halogen polarizability (I > Br > Cl > F). | Iodine forms strong and reliable halogen bonds, comparable in strength to conventional hydrogen bonds. |

The rational design of crystalline materials, or crystal engineering, relies on the predictable control of intermolecular interactions. This compound possesses multiple interaction sites that can be exploited for self-assembly. In addition to the two halogen bond donors, the carbamate group is an excellent hydrogen-bonding unit. It contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the two oxygen atoms).

This combination of strong, directional halogen bonds and robust N-H···O=C hydrogen bonds allows for the creation of complex and hierarchical supramolecular architectures. mdpi.com For example, chains or tapes of molecules could be formed via hydrogen bonding, which are then cross-linked into 2D sheets or 3D networks through the orthogonal halogen bonds. By carefully selecting co-crystallizing agents that can interact specifically with either the hydrogen-bonding or halogen-bonding sites, it is possible to engineer a wide variety of solid-state structures with potentially interesting material properties. mdpi.comrsc.org

Development of Novel Catalytic Systems

While not a catalyst itself, this compound serves as a valuable scaffold for the synthesis of ligands used in catalysis. The diiodo-phenyl core can be elaborated into multidentate ligands that can coordinate with transition metals to form active catalysts. For example, the iodine atoms can be substituted via cross-coupling reactions to introduce phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating moieties. The ability to perform these substitutions sequentially allows for the creation of unsymmetrical or chiral ligands, which are highly sought after in asymmetric catalysis.

Furthermore, the amine functionality, accessible after Boc-deprotection, can be incorporated as a key part of the ligand structure, such as in pincer-type ligands (e.g., PNP, NNN). These ligands are known to form highly stable and active complexes with a range of metals. The rigid aromatic backbone of the parent compound provides a well-defined geometry, which can translate to high selectivity in catalytic reactions. The modular nature of its synthesis allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific chemical transformations.

Ligand Design and Synthesis for Metal-Catalyzed Transformations

The design of effective ligands is crucial for the advancement of metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. The structure of this compound offers significant potential as a precursor for novel ligand scaffolds. The two iodine atoms on the phenyl ring are ideal sites for modification via well-established palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions.

This di-iodo functionality allows for the systematic introduction of various coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other chelating moieties. For instance, a double Suzuki cross-coupling reaction could be employed to introduce boronic acids bearing coordinating groups, thereby creating bidentate ligands. The general synthetic approach is outlined below:

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Reaction Name | Coupling Partner | Resulting Moiety | Potential Ligand Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acids | Biaryl or Alkyl-aryl | Pincer, Bidentate |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne | Bidentate, Bridging |

| Buchwald-Hartwig | Amines, Phosphines | Aryl-amine, Aryl-phosphine | Bidentate, Monodentate |

The tert-butylcarbamate (B1260302) group plays a secondary but important role. Its steric bulk and electronic properties can influence the geometry and coordination environment of the resulting metal complex. Furthermore, the N-H bond of the carbamate can act as a hydrogen-bond donor, potentially influencing the secondary coordination sphere of a metal catalyst, which can be critical for achieving high selectivity in catalytic transformations. Research in this area is focused on synthesizing libraries of ligands derived from this scaffold and screening them in various catalytic reactions to identify catalysts with superior activity and selectivity.

Investigation of Organocatalytic Properties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. The structural features of this compound suggest its potential utility in this domain, particularly leveraging the properties of the iodine atoms and the carbamate moiety.

Iodoarenes are known precursors to hypervalent iodine reagents, which are powerful oxidants and can themselves act as catalysts in a variety of transformations. rsc.orgcardiff.ac.uk While this compound is not a hypervalent iodine compound, it could serve as a precatalyst that is oxidized in situ to a catalytically active species.

Additionally, the carbamate group is structurally related to urea (B33335) and thiourea (B124793) motifs, which are highly effective hydrogen-bonding catalysts. thieme-connect.com These groups can activate electrophiles through hydrogen bonding, facilitating nucleophilic attack. It is plausible that derivatives of this compound could be designed to function as bifunctional organocatalysts, where the iodo-groups interact with one part of a substrate (e.g., through halogen bonding) while the carbamate activates another. Future research may explore the catalytic activity of this compound and its derivatives in reactions such as halogenation, oxidation, or asymmetric additions.

Investigation of Structure-Activity Relationships through Chemical Modification (focus on chemical aspects, not biological efficacy)

Understanding how systematic changes in a molecule's structure affect its properties (a structure-activity relationship, or SAR) is fundamental to designing new functional molecules. This compound is an excellent platform for SAR studies due to the predictable reactivity of its di-iodo positions.

Chemical modifications can be systematically performed at the 3- and 5-positions of the phenyl ring using the cross-coupling reactions mentioned previously (Table 1). This allows for the controlled introduction of a wide array of substituents with varying steric and electronic properties. For example, one iodine atom could be replaced with an electron-donating group (e.g., an alkoxy group via a Buchwald-Hartwig reaction with an alcohol) and the other with an electron-withdrawing group (e.g., a cyano group via cyanation).

The impact of these modifications can then be assessed in a specific context, such as the performance of a derived ligand in a catalytic reaction. By correlating the structural changes with catalytic output (e.g., reaction yield, turnover number, enantioselectivity), a detailed understanding of the electronic and steric requirements for optimal performance can be developed.

Table 2: Example of a Systematic Modification Strategy for SAR Studies

| Position 3 Substituent | Position 5 Substituent | Investigated Property | Rationale |

|---|---|---|---|

| Iodine (unmodified) | Phenyl | Ligand Steric Bulk | Baseline measurement |

| Iodine (unmodified) | 4-Methoxyphenyl | Ligand Electronics | Effect of electron-donating group |

| Iodine (unmodified) | 4-Trifluoromethylphenyl | Ligand Electronics | Effect of electron-withdrawing group |

| Phenyl | Phenyl | Increased Sterics | Symmetric, bulky ligand |

Such studies are crucial for the rational design of next-generation catalysts and functional materials, moving beyond trial-and-error discovery.

Advanced Chromatographic Techniques for Enantioseparation of Chiral Derivatives

Should chiral derivatives of this compound be synthesized—for example, by introducing a chiral substituent via cross-coupling or by creating a molecule with axial chirality—their separation into individual enantiomers would be essential for many applications. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose, relying on chiral stationary phases (CSPs). chromatographyonline.comshimadzu.com

Polysaccharide-based CSPs, particularly those derivatized with phenylcarbamates, are among the most powerful and versatile for enantioseparation. shimadzu.com Columns based on cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), for instance, are commercially available and widely used. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, between the analyte and the chiral polymer.

For chiral derivatives of this compound, the carbamate group and the aromatic ring would be expected to engage in these key interactions with the CSP. SFC is often advantageous over HPLC for chiral separations as it typically provides faster analysis times and uses environmentally benign supercritical CO2 as the main mobile phase component. chromatographyonline.com Method development would involve screening various polysaccharide-based CSPs and optimizing the mobile phase (e.g., the type and concentration of alcohol co-solvent in SFC) to achieve baseline separation of the enantiomers.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing tert-butyl (3,5-diiodophenyl)carbamate, and what critical parameters influence yield?

Methodological Answer: A two-step approach is typically employed:

Iodination: Direct iodination of a phenyl precursor (e.g., 3,5-diiodoaniline) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (acetic acid or DMF). Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-iodination .

Carbamate Formation: React the iodinated amine with tert-butyloxycarbonyl (Boc) anhydride ((Boc)₂O) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane (DCM) at 0–25°C. Monitor pH to prevent premature deprotection .

Key Parameters:

- Purity of starting materials (≥98% recommended).

- Exclusion of moisture to prevent Boc-group hydrolysis.

- Use of inert atmosphere (N₂/Ar) for iodination to avoid oxidative side reactions.

Advanced Synthesis Challenges

Q. Q2. How can researchers address competing regioselectivity during iodination to ensure 3,5-diiodophenyl specificity?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring can direct iodination to meta/para positions. For 3,5-diiodination, pre-functionalization with temporary directing groups may be necessary .

- Catalytic Systems: Lewis acids like BF₃·Et₂O or ZnCl₂ enhance para selectivity in iodination reactions. Adjusting catalyst loading can fine-tune regiochemistry .

- Kinetic vs. Thermodynamic Control: Lower temperatures (0°C) favor kinetic products (e.g., mono-iodination), while higher temperatures (40°C) promote di-iodination. Validate intermediates via TLC or HPLC .

Analytical Characterization

Q. Q3. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Use a C18 column with acetonitrile/water gradient. Expected [M+H]⁺ for C₁₁H₁₃I₂NO₂: ~510.8 m/z. Compare retention times against reference standards .

- Elemental Analysis: Validate iodine content (theoretical: ~49.7% I).

Stability and Storage

Q. Q4. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent photolytic degradation of iodine bonds .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group.

- Compatibility: Avoid contact with strong acids/bases (risk of deprotection) or oxidizing agents (risk of iodine release) .

Reactivity and Functionalization

Q. Q5. How does the Boc group in this compound influence downstream reactivity?

Methodological Answer:

- Protection: The Boc group stabilizes the amine against electrophilic substitution, enabling selective functionalization of the iodinated aryl ring (e.g., Suzuki coupling at iodine positions) .

- Deprotection: Use TFA in DCM (1:1 v/v) for Boc removal. Monitor reaction completion via IR (disappearance of carbonyl stretch at ~1700 cm⁻¹) .

Contradictions in Literature Data

Q. Q6. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Reproduce Conditions: Verify synthetic protocols (e.g., solvent purity, drying methods). Residual solvents (e.g., DMF) can depress melting points .

Crystallization: Recrystallize from ethyl acetate/hexane to remove impurities. Compare DSC thermograms with literature .

Cross-Validate Techniques: Use orthogonal methods (e.g., XRD for crystal structure vs. NMR for solution-state data) .

Advanced Purification Strategies

Q. Q7. What chromatographic techniques are optimal for purifying this compound, especially with iodine-related byproducts?

Methodological Answer:

- Normal-Phase Chromatography: Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient). Iodinated compounds exhibit higher retention due to polarity .

- Reverse-Phase HPLC: C18 column with methanol/water (70:30). Adjust pH to 3.0 (with 0.1% TFA) to enhance peak symmetry .

- Recrystallization: Ethanol/water mixtures (8:2) yield high-purity crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.